Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
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Overview
Description
Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulphonyl, azo, and pyrazolyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the synthesis of the azo compound through a diazotization reaction, followed by coupling with the appropriate aromatic amine. The final product is obtained by sulphonation and subsequent neutralization with sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce aromatic amines.
Scientific Research Applications
Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The sulphonyl and azo groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-chloro-3-(4-((3-(((2-ethylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
- Sodium 4-chloro-3-(4-((3-(((2-methylphenyl)amino)sulphonyl)-p-tolyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulphonate
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-ethylphenyl group, for instance, may enhance its binding affinity to certain molecular targets compared to similar compounds with different substituents.
Properties
CAS No. |
94278-14-5 |
---|---|
Molecular Formula |
C25H23ClN5NaO6S2 |
Molecular Weight |
612.1 g/mol |
IUPAC Name |
sodium;4-chloro-3-[4-[[3-[(2-ethylphenyl)sulfamoyl]-4-methylphenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C25H24ClN5O6S2.Na/c1-4-17-7-5-6-8-21(17)30-38(33,34)23-13-18(10-9-15(23)2)27-28-24-16(3)29-31(25(24)32)22-14-19(39(35,36)37)11-12-20(22)26;/h5-14,24,30H,4H2,1-3H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
NSGYEWXPLHIUCR-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])Cl)C)C.[Na+] |
Origin of Product |
United States |
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